2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
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Overview
Description
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Methanol Addition: The methanol group can be introduced via a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, catalysts to increase yield, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a biphenyl derivative without the chloro group.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol can be used in various fields:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the manufacture of specialty chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol would depend on its specific application. For instance:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Chemical Reactions: It may act as a catalyst or reactant, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Chlorobiphenyl: A simpler derivative with only a chloro group.
4-Methoxybiphenyl: A derivative with a methoxy group instead of a methanol group.
Uniqueness
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is unique due to the presence of both a chloro and a methanol group, which can impart distinct chemical and physical properties compared to its simpler analogs.
Properties
CAS No. |
66016-77-1 |
---|---|
Molecular Formula |
C19H15ClO |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(3-chloro-4-phenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |
InChI Key |
ZOAVSVRUXVCCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
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